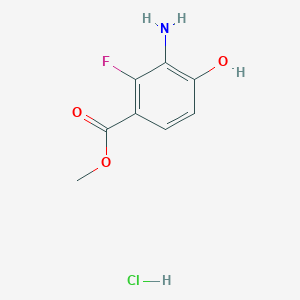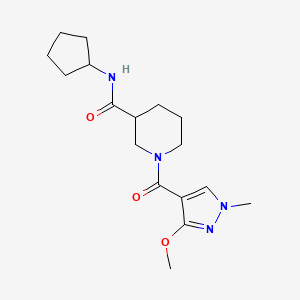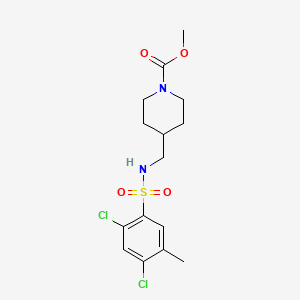![molecular formula C21H19N3O5 B2518835 2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 941930-27-4](/img/structure/B2518835.png)
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide" is a structurally complex molecule that may have potential biological activities, similar to other acetamide derivatives discussed in the provided papers. Although none of the papers directly discuss this exact compound, they provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related acetamide derivatives, which can be used to infer the characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides involved several steps, achieving high yields and demonstrating good bioactivity against bacteria and algae . Similarly, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a step-by-step process, starting from benzoic acid and proceeding through intermediates such as ethyl benzoate and benzohydrazide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and analyze the molecular structure of acetamide derivatives. For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was elucidated using X-ray single crystal diffraction and DFT calculations, revealing its crystallization in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with the calculated values, suggesting that similar methods could be employed to analyze the molecular structure of "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide."
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including silylation, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . These reactions can be complex, involving equilibria between different structures and hydrolysis to form other products. The chemical reactivity of the compound could be explored through similar experimental setups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and molecular electrostatic potential (MEP) surface maps, can be calculated using DFT approaches . These properties are crucial for understanding the chemical reactivity and potential biological activities of the compounds. Antioxidant properties, for instance, were determined using DPPH free radical scavenging tests for the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . Such analyses could be applied to "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide" to predict its behavior and potential applications.
Scientific Research Applications
Synthesis and Biological Activity
Several studies focus on the synthesis of complex acetamide derivatives and evaluating their potential biological activities:
Antibacterial Agents : Derivatives of acetamides have been synthesized and tested for their antibacterial activity. For example, derivatives involving oxadiazole and imidazole moieties have shown significant antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Bioactivity Against Bacteria and Algae : Novel acetamide derivatives have been synthesized and their inhibition effects on selected bacteria and algae evaluated, showing good bioactivity (Yu, Li, Zhang, & Xu, 2020).
Endothelin Receptor Antagonists : Research into non-benzodioxole-containing endothelin-A receptor antagonists has led to the development of potent compounds with significant selectivity and affinity for receptor subtypes (Tasker et al., 1997).
Anti-inflammatory Evaluation : Studies have synthesized and evaluated N-Substituted 2-Oxopyrazines for their anti-inflammatory capacity in vivo, identifying compounds with substantial inhibitory effects on edema and other inflammatory markers (Hernández-Vázquez et al., 2018).
Antioxidant and Antimicrobial Activities
The research also extends to the exploration of antioxidant and antimicrobial potentials of acetamide derivatives:
Antioxidant Activity : Coumarin derivatives have been synthesized and assessed for their antioxidant activities, comparing favorably with known antioxidants like ascorbic acid (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
ACAT-1 Inhibitors : Compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2, showcasing their potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-27-17-6-4-3-5-16(17)22-20(25)12-24-21(26)10-8-15(23-24)14-7-9-18-19(11-14)29-13-28-18/h3-11H,2,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAGTDAMCEOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)


![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)


![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)